KRN-633

Catalog No.
S548155
CAS No.
286370-15-8
M.F
C20H21ClN4O4
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KRN-633

CAS Number

286370-15-8

Product Name

KRN-633

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea

Molecular Formula

C20H21ClN4O4

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26)

InChI Key

VPBYZLCHOKSGRX-UHFFFAOYSA-N

SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

KRN 633, KRN-633, KRN633, N-(2-chloro-4-((6,7-dimethoxy-4-quinazolinyl)oxy)phenyl)-N'-propylurea

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl

Description

The exact mass of the compound VEGF receptor tyrosine kinase inhibitor III is 416.12513 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VEGFR-TKIII as a Research Tool

VEGFR-TKIII is a small molecule inhibitor that specifically targets Vascular Endothelial Growth Factor Receptors (VEGFRs). These receptors play a crucial role in angiogenesis, the process of new blood vessel formation. VEGFR-TKIII acts by binding to the ATP-binding site of the VEGFR tyrosine kinase domain, thereby blocking downstream signaling pathways essential for angiogenesis [].

Scientists utilize VEGFR-TKIII as a research tool to study various aspects of angiogenesis and its role in different diseases. For instance, researchers can employ VEGFR-TKIII to investigate how inhibiting VEGFR activity impacts:

  • Tumor growth and metastasis: Many cancers rely on angiogenesis for their growth and spread. VEGFR-TKIII can be used to study how blocking VEGFR signaling affects tumor development and progression [].
  • Vascular dysfunction in diseases: Abnormal blood vessel formation is implicated in various diseases like diabetic retinopathy and age-related macular degeneration. VEGFR-TKIII can be a valuable tool to understand the role of VEGFRs in these conditions [].
  • Wound healing: Angiogenesis is essential for proper wound healing. Researchers can utilize VEGFR-TKIII to explore the role of VEGFR signaling in this process [].

Availability and Use

Limitations

It's important to acknowledge that VEGFR-TKIII has limitations as a research tool. One key limitation is its selectivity. While it primarily targets VEGFRs, it might also interact with other kinases, potentially affecting unrelated cellular processes []. Additionally, VEGFR-TKIII's effect might vary depending on the cell type and experimental conditions.

KRN-633, chemically known as N-{2-chloro-4-[(6,7-dimethoxy-4-quinazolinyl)oxy]phenyl}-N′-propylurea, is a quinazoline urea derivative that acts as a selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This compound is primarily researched for its potential applications in cancer therapy due to its ability to inhibit angiogenesis, a critical process for tumor growth and metastasis. KRN-633 has demonstrated significant inhibitory effects on the phosphorylation of VEGFR-2, which is essential for VEGF signaling in endothelial cells .

KRN-633 has been shown to suppress VEGF-dependent activation of mitogen-activated protein kinases (MAPK) and cell proliferation. Its antitumor and antiangiogenic activities stem from its ability to inhibit vessel formation and promote apoptosis in human umbilical vein endothelial cells (HUVECs) at high concentrations. Notably, KRN-633 can reduce capillary formation and the total tube length in angiogenesis assays . In vivo studies have indicated that KRN-633 effectively reduces tumor growth by blocking angiogenesis without adversely affecting fetal development in animal models .

The synthesis of KRN-633 was developed at the Research and Development Center of Kirin Brewery Co., Ltd., Tokyo, Japan. While specific synthetic routes are proprietary, it generally involves standard organic synthesis techniques for constructing quinazoline derivatives and urea functionalities. The compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies or suspended in a vehicle solution for in vivo applications .

KRN-633 is primarily investigated for its potential as an anticancer agent due to its antiangiogenic properties. By inhibiting VEGFR signaling pathways, it may be useful in treating various cancers where angiogenesis plays a crucial role in tumor progression. Furthermore, its ability to inhibit other RTKs suggests potential applications beyond oncology, possibly extending into areas like inflammatory diseases or other conditions involving aberrant angiogenesis .

Studies on KRN-633 have focused on its interactions with various RTKs and downstream signaling pathways. It has been shown to suppress hypoxia-induced accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) through inhibition of both Akt and ERK signaling pathways . Additionally, KRN-633's interactions with other compounds have been explored to understand its pharmacokinetics better and enhance its bioavailability, which is noted to be poor due to low water solubility .

KRN-633 belongs to a class of compounds that inhibit vascular endothelial growth factor signaling. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
SorafenibMulti-targeted kinase inhibitorInhibits Raf kinases alongside VEGFRs
SunitinibTyrosine kinase inhibitorBroad spectrum against multiple RTKs
PazopanibInhibitor of multiple RTKs including VEGFRsEffective against renal cell carcinoma
AxitinibSelective inhibitor of VEGFRsMore selective than others listed

KRN-633 is unique due to its selective inhibition of VEGFR signaling without significantly affecting other RTKs like EGFR or FGFR, making it a targeted option for therapies focused on angiogenesis without broader systemic effects seen with multi-targeted inhibitors like sorafenib or sunitinib .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

416.1251329 g/mol

Monoisotopic Mass

416.1251329 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E1V875I8DX

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

286370-15-8

Wikipedia

VEGF receptor tyrosine kinase inhibitor III

Dates

Modify: 2023-08-15
1: Asano D, Nakahara T, Mori A, Sakamoto K, Ishii K. Regression of retinal capillaries following N-methyl-D-aspartate-induced neurotoxicity in the neonatal rat retina. J Neurosci Res. 2014 Oct 3. doi: 10.1002/jnr.23492. [Epub ahead of print] PubMed PMID: 25284371.
2: Morita A, Nakahara T, Abe N, Kurauchi Y, Mori A, Sakamoto K, Nagamitsu T, Ishii K. Treatment of mid-pregnant mice with KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, induces abnormal retinal vascular patterning in their newborn pups. Birth Defects Res B Dev Reprod Toxicol. 2014 Aug;101(4):293-9. doi: 10.1002/bdrb.21112. Epub 2014 May 15. PubMed PMID: 24831925.
3: Morita A, Nakahara T, Abe N, Kurauchi Y, Mori A, Sakamoto K, Nagamitsu T, Ishii K. Effects of pre- and post-natal treatment with KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, on retinal vascular development and patterning in mice. Exp Eye Res. 2014 Mar;120:127-37. doi: 10.1016/j.exer.2014.01.009. Epub 2014 Jan 23. PubMed PMID: 24462631.
4: Abe N, Nakahara T, Morita A, Wada Y, Mori A, Sakamoto K, Nagamitsu T, Ishii K. KRN633, an inhibitor of vascular endothelial growth factor receptor tyrosine kinase, induces intrauterine growth restriction in mice. Birth Defects Res B Dev Reprod Toxicol. 2013 Aug;98(4):297-303. doi: 10.1002/bdrb.21064. Epub 2013 Jun 18. PubMed PMID: 23780833.
5: Wada Y, Ozaki H, Abe N, Mori A, Sakamoto K, Nagamitsu T, Nakahara T, Ishii K. Role of vascular endothelial growth factor in maintenance of pregnancy in mice. Endocrinology. 2013 Feb;154(2):900-10. doi: 10.1210/en.2012-1967. Epub 2013 Jan 10. PubMed PMID: 23307787.
6: Sassoli C, Pini A, Chellini F, Mazzanti B, Nistri S, Nosi D, Saccardi R, Quercioli F, Zecchi-Orlandini S, Formigli L. Bone marrow mesenchymal stromal cells stimulate skeletal myoblast proliferation through the paracrine release of VEGF. PLoS One. 2012;7(7):e37512. doi: 10.1371/journal.pone.0037512. Epub 2012 Jul 16. PubMed PMID: 22815682; PubMed Central PMCID: PMC3398011.
7: Loganathan S, Kanteti R, Siddiqui SS, El-Hashani E, Tretiakova M, Vigneswaran H, Cervantes G, Natarajan V, Husain AN, Vokes EE, Kindler HL, Salgia R. Role of protein kinase C β and vascular endothelial growth factor receptor in malignant pleural mesothelioma: Therapeutic implications and the usefulness of Caenorhabditis elegans model organism. J Carcinog. 2011 Mar 3;10:4. doi: 10.4103/1477-3163.77274. PubMed PMID: 21383961; PubMed Central PMCID: PMC3049271.
8: Hah YS, Jun JS, Lee SG, Park BW, Kim DR, Kim UK, Kim JR, Byun JH. Vascular endothelial growth factor stimulates osteoblastic differentiation of cultured human periosteal-derived cells expressing vascular endothelial growth factor receptors. Mol Biol Rep. 2011 Feb;38(2):1443-50. doi: 10.1007/s11033-010-0249-1. Epub 2010 Sep 15. PubMed PMID: 20842453.
9: Ban HS, Uno M, Nakamura H. Suppression of hypoxia-induced HIF-1alpha accumulation by VEGFR inhibitors: Different profiles of AAL993 versus SU5416 and KRN633. Cancer Lett. 2010 Oct 1;296(1):17-26. doi: 10.1016/j.canlet.2010.03.010. Epub 2010 Apr 7. PubMed PMID: 20378243.
10: Wada Y, Ozaki H, Abe N, Nagamitsu T, Ohta H, Nakahara T, Ishii K. Effects of KRN633, an inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase, on vascular development of placenta and fetus of mid-pregnancy in mice. J Pharmacol Sci. 2010;112(3):290-8. Epub 2010 Mar 2. PubMed PMID: 20197639.
11: Lee MJ, Song HY, Kim MR, Sung SM, Jung JS, Kim JH. Oncostatin M stimulates expression of stromal-derived factor-1 in human mesenchymal stem cells. Int J Biochem Cell Biol. 2007;39(3):650-9. Epub 2006 Nov 23. PubMed PMID: 17169599.
12: Matsunaga N, Nakamura K, Yamamoto A, Taguchi E, Tsunoda H, Takahashi K. Improvement by solid dispersion of the bioavailability of KRN633, a selective inhibitor of VEGF receptor-2 tyrosine kinase, and identification of its potential therapeutic window. Mol Cancer Ther. 2006 Jan;5(1):80-8. PubMed PMID: 16432165.
13: Nakamura K, Yamamoto A, Kamishohara M, Takahashi K, Taguchi E, Miura T, Kubo K, Shibuya M, Isoe T. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth. Mol Cancer Ther. 2004 Dec;3(12):1639-49. PubMed PMID: 15634658.

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